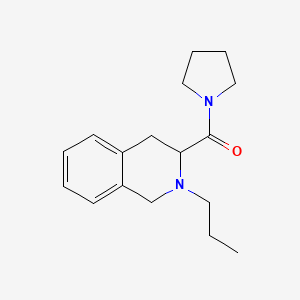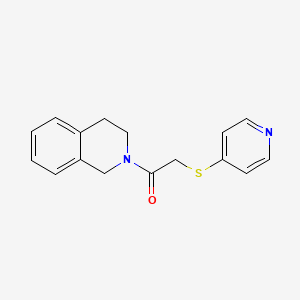
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is widely used in scientific research for its unique properties and mechanism of action.
Wirkmechanismus
The mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone involves the formation of a complex with metal ions. This complex formation results in a change in the fluorescence intensity of the compound, which can be used for the detection of metal ions. Additionally, the compound can act as a ligand for metal ions, which can result in the formation of metal complexes with unique properties.
Biochemical and Physiological Effects:
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can be attributed to its ability to chelate metal ions. Additionally, it has been shown to have anti-inflammatory properties, which can be attributed to its ability to inhibit the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone in lab experiments include its unique properties, such as its ability to detect metal ions and act as a ligand for metal complexes. Additionally, its synthesis method is relatively simple, which makes it easy to obtain. However, the limitations of using this compound include its potential toxicity and limited solubility in water.
Zukünftige Richtungen
There are several future directions for the use of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone in scientific research. One direction is the development of new metal complexes with unique properties for catalytic reactions. Another direction is the development of new fluorescent probes for the detection of metal ions. Additionally, the potential use of this compound as an anti-inflammatory agent and antitumor agent should be explored further.
Synthesemethoden
The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone involves a multistep process. The first step involves the synthesis of 2-aminonicotinic acid, which is then converted into 2-acetylnicotinic acid. This compound is then reacted with thionyl chloride to form 2-acetylpyridine-4-thionyl chloride. Finally, the reaction of 2-acetylpyridine-4-thionyl chloride with isoquinoline yields 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone has a wide range of applications in scientific research. It is used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. This compound is also used in the synthesis of various bioactive molecules such as antitumor agents, anti-inflammatory agents, and antimicrobial agents. Additionally, it is used as a ligand in the synthesis of metal complexes for catalytic reactions.
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c19-16(12-20-15-5-8-17-9-6-15)18-10-7-13-3-1-2-4-14(13)11-18/h1-6,8-9H,7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSELIWPTUWDWRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CSC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-4-ylsulfanylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

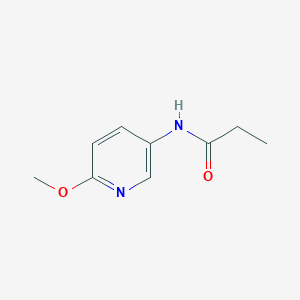
![3-chloro-N-[2-(dimethylamino)-2-oxoethyl]benzamide](/img/structure/B7512512.png)
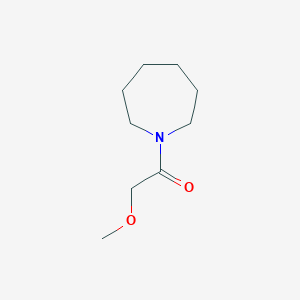


![N-[(3-fluorophenyl)methyl]-1-methylsulfonylpiperidin-4-amine;hydrochloride](/img/structure/B7512538.png)
![1-Methyl-4-[2-(methylsulfanyl)benzoyl]piperazine](/img/structure/B7512542.png)
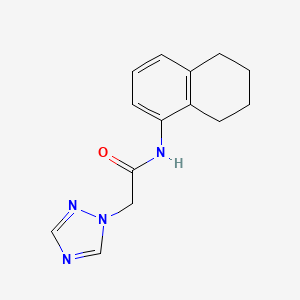
![1-methyl-N-[(5-methylthiophen-2-yl)methyl]-4,5,6,7-tetrahydroindazol-4-amine;hydrochloride](/img/structure/B7512558.png)
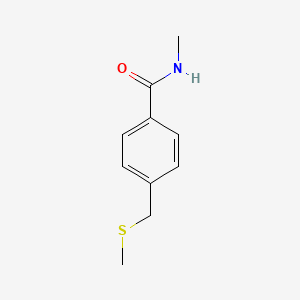
![N-[2-(dimethylamino)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B7512571.png)


